1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone
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Overview
Description
1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 2-ethylpiperidine.
Indole Synthesis: The indole moiety can be prepared using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thioether Linkage Formation: The final step involves the coupling of the piperidine and indole units through a thioether linkage. This can be achieved by reacting the piperidine derivative with a thiol-substituted indole under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the carbonyl group or the thioether linkage, leading to the formation of alcohols or thiols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides, amines, or alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways. The indole moiety is known for its ability to interact with various biological targets, while the piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone can be compared with other compounds that feature similar structural motifs:
1-(2-ethylpiperidin-1-yl)-2-(phenylthio)ethanone: Lacks the indole moiety, which may result in different biological activities and chemical properties.
1-(2-methylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone: Similar structure but with a different substitution pattern on the piperidine ring, potentially affecting its reactivity and interactions.
2-(2-methyl-1H-indol-3-ylthio)acetophenone: Contains an acetophenone group instead of the piperidine ring, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-3-14-8-6-7-11-20(14)17(21)12-22-18-13(2)19-16-10-5-4-9-15(16)18/h4-5,9-10,14,19H,3,6-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDDBUUFQOTJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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